(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
Description
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a methyl group at position 2 and a methanamine substituent at position 6. Its CAS registry number is 927684-86-4 (dihydrochloride salt) .
Properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h6,8H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUGAZVPMGBIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group can be introduced through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfates under basic conditions. For example:
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Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives , enhancing lipophilicity for pharmacological applications.
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Benzylation using benzyl bromide produces N-benzyl-protected intermediates , crucial for further functionalization .
Table 1: Alkylation Reaction Parameters
| Reagent | Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 60°C | N-Methyl derivative | 85% |
| C₆H₅CH₂Br | Et₃N | THF | RT | N-Benzyl derivative | 78% |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
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Acetylation with acetyl chloride in dichloromethane produces N-acetyl derivatives , stabilizing the amine for storage.
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Reaction with trifluoroacetic anhydride (TFAA) introduces electron-withdrawing groups, modifying electronic properties .
Mechanistic Insight : The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by deprotonation to form the amide .
Suzuki-Miyaura Cross-Coupling
The imidazo-pyridine core participates in palladium-catalyzed coupling with boronic acids:
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Using Pd(PPh₃)₄ and K₃PO₄ in DMF/water under microwave irradiation (120°C, 30 min), aryl groups are introduced at the C-6 position .
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Example: Coupling with pyridin-4-ylboronic acid yields 6-(pyridin-4-yl) derivatives , expanding π-conjugation for enhanced bioactivity .
Key Conditions :
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Ligand: None required (heterogeneous conditions)
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Solvent: DMF/water (3:1)
Condensation with Aldehydes
The amine reacts with aldehydes to form imines or Schiff bases:
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Condensation with benzaldehyde in methanol produces N-benzylidene derivatives , intermediates for heterocyclic synthesis .
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In multicomponent reactions (e.g., with aldehydes and isocyanides), imidazopyrazines form via nitrilium ion trapping .
Example Reaction Pathway :
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Aldehyde forms an iminium ion with the amine.
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Isocyanide addition generates a nitrilium ion.
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Intramolecular cyclization via imidazole nitrogen yields imidazopyrazines .
Hydrolysis Reactions
The tetrahydroimidazo ring undergoes acid- or base-catalyzed hydrolysis:
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Treatment with HCl (6M) at reflux cleaves the imidazo ring, yielding pyridine-2,3-diamine derivatives .
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Alkaline hydrolysis (NaOH, 20%) selectively modifies substituents without ring opening .
Protection/Deprotection Strategies
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Protection : The amine is protected as a Boc (tert-butoxycarbonyl) derivative using Boc₂O in THF, enabling selective reactions at other sites .
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Deprotection : TFA (trifluoroacetic acid) cleaves the Boc group under mild conditions .
Reactivity Comparison with Analogues
Table 2: Reaction Trends in Related Compounds
| Compound | Alkylation Rate | Acylation Yield | Coupling Efficiency |
|---|---|---|---|
| 2-Methyl-8-yl-methanamine (target) | High | 82–88% | Moderate |
| 2-Methyl-7-yl-methanamine | Moderate | 75–80% | Low |
| 5,6-Dihydro variants | Low | 65–70% | Poor |
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacology
Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine can act as GABAA receptor agonists. These compounds are being investigated for their potential in treating neurological disorders such as anxiety and epilepsy. For instance, studies have shown that certain modifications to the imidazopyridine structure enhance selectivity for specific GABAA receptor subtypes, which could lead to more effective treatments with fewer side effects .
1.2 Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In vitro studies have reported that tetrahydroimidazo derivatives exhibit significant activity against various bacterial strains. For example, compounds derived from this structure were evaluated for their ability to disrupt bacterial cell walls, leading to cell death. The mechanisms of action include causing DNA double-stranded breaks and inhibiting protein synthesis within microbial cells .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine and its biological activity is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies to modify the molecular structure to enhance potency and selectivity towards desired biological targets.
Table 1: Structure-Activity Relationships of Tetrahydroimidazo Derivatives
| Compound | Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 5a | Methyl group addition | GABAA receptor agonist | 1.4 |
| 5d | Hydroxyl substitution | Antimicrobial activity | 30 |
| 5g | Alkyl chain extension | Enhanced receptor selectivity | 15 |
Case Studies
3.1 Drug Development Case Study
In a recent study published in a peer-reviewed journal, researchers synthesized a series of this compound derivatives to evaluate their efficacy as GABAA receptor modulators. The study found that specific substitutions on the imidazopyridine core significantly improved binding affinity and selectivity for α3 and α5 subtypes of the GABAA receptor compared to other subtypes .
3.2 Antifungal Activity Assessment
Another investigation focused on the antifungal properties of tetrahydroimidazo derivatives against Candida species. The results indicated that certain compounds exhibited selective antifungal activity with minimal cytotoxicity towards human cells. This suggests a potential therapeutic application for treating fungal infections with reduced side effects compared to conventional antifungal agents .
Mechanism of Action
The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the tetrahydroimidazo[1,2-a]pyridine family, which is characterized by a fused bicyclic system with nitrogen atoms at positions 1 and 3. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogues
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The methyl group at position 2 in the target compound increases lipophilicity compared to the unmethylated analog (CAS 185796-74-1) .
- The tert-butyl variant (CAS N/A) has even higher hydrophobicity, which may limit aqueous solubility but improve membrane permeability .
Hydrogenation State: Non-tetrahydro analogs (e.g., 2-Methylimidazo[1,2-a]pyridin-8-amine, CAS 173159-45-0) lack the saturated ring, reducing conformational flexibility but increasing aromaticity, which impacts binding to flat hydrophobic pockets .
Complex Derivatives :
- The sulfanylpropanamide derivative (C₁₉H₂₅N₃O₄S) demonstrates how hydroxyl and sulfanyl groups can introduce hydrogen-bonding and redox activity, likely enhancing target engagement in enzymatic systems .
Research and Patent Context
- Synthetic Methods: One-pot two-step reactions have been reported for related tetrahydroimidazopyridines, yielding derivatives with nitrophenyl and cyano groups (e.g., compound 2d in ) . These methods could be adapted for the target compound.
- Pharmaceutical Applications: Patents disclose ethyl- and methyl-substituted imidazopyridines fused with pyrimidinones (), highlighting their relevance in kinase or GPCR-targeted drug discovery .
Biological Activity
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H12N4
- Molecular Weight : 164.22 g/mol
- CAS Number : 2155856-00-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various enzymes and cellular pathways. Key findings include:
- Enzyme Inhibition : Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine can inhibit specific enzymes such as glutaminyl cyclases (PgQC), which are implicated in oral pathogens like Porphyromonas gingivalis .
- Antimicrobial Properties : The compound has shown promising results against several pathogens, indicating potential as an antimicrobial agent. Its derivatives have been evaluated for their inhibitory effects against Trypanosoma cruzi and other parasitic infections .
- Cytotoxicity and Selectivity : Studies have reported low cytotoxicity in human cell lines (e.g., HepG2) and high selectivity indices for certain derivatives, suggesting a favorable therapeutic window .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The introduction of various substituents at different positions on the imidazo[1,2-a]pyridine core significantly affects activity. For example:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Benzyl | N5 | Increased by factor of 60 |
| Methylene | C4 | Decreased activity due to steric hindrance |
| Acyl groups | Variable | Can enhance binding affinity |
Case Studies
- Inhibition of Glutaminyl Cyclases : A study reported that specific derivatives of tetrahydroimidazo[1,2-a]pyridine showed significant inhibition of PgQC with IC50 values in the low micromolar range. The most potent compounds had optimized lipophilicity and minimal steric hindrance .
- Antiparasitic Activity : Compounds based on this scaffold were evaluated against Leishmania species and Trypanosoma cruzi, demonstrating IC50 values ranging from 10 µM to nM with low cytotoxicity .
- Pharmacokinetic Properties : Preliminary studies indicated good microsomal stability for certain derivatives, suggesting favorable pharmacokinetic profiles that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization of precursor amines with diethyl oxalate or other carbonyl sources under reflux conditions. For example, tetrahydroimidazo[1,2-a]pyridine derivatives are often prepared by reacting substituted pyridines with α-halo ketones, followed by reduction and functionalization . Key factors include:
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Temperature : Optimal yields (~60-70%) are achieved at 80-100°C in polar aprotic solvents (e.g., DMF or acetonitrile).
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Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization efficiency .
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Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical due to by-products from incomplete ring closure .
Table 1 : Representative Synthetic Routes
Step Reagents/Conditions Yield (%) Reference Cyclization Diethyl oxalate, DMF, 90°C 65 Reduction NaBH₄, MeOH, RT 82 Amine functionalization NH₃, Pd/C, H₂ 55
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) are used to confirm the fused imidazo-pyridine ring and methyl/methanamine substituents. Key signals include:
- δ 2.4–2.6 ppm : Methyl group protons adjacent to the imidazole nitrogen .
- δ 3.1–3.3 ppm : Methanamine protons, split due to coupling with adjacent NH₂ .
- HRMS : Validates molecular weight (e.g., C₉H₁₅N₃: calc. 165.1266, obs. 165.1263) .
- X-ray crystallography : Resolves regiochemical uncertainties (e.g., distinguishing 7- vs. 8-substituted isomers) .
Q. What preliminary biological activities have been reported for structurally related tetrahydroimidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Related compounds exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Receptor modulation : Partial agonism at serotonin (5-HT₂A) and dopamine (D₂) receptors, measured via radioligand binding assays (IC₅₀: 50–200 nM) .
- Key controls : Include comparator drugs (e.g., ciprofloxacin for antimicrobial studies) and receptor-negative cell lines to validate specificity .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding modes to neurological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT₂A). Key parameters:
- Grid box : Centered on orthosteric binding pockets (coordinates from PDB: 6A93) .
- Scoring : Prioritize poses with hydrogen bonds to Ser159/Asn343 and hydrophobic contacts with Phe339 .
- Validation : Follow with:
- In vitro assays : cAMP accumulation or β-arrestin recruitment in HEK293 cells .
- Mutagenesis : Ala scanning of predicted binding residues to confirm critical interactions .
Q. What strategies resolve contradictions in reported SAR for imidazo[1,2-a]pyridine derivatives’ antimicrobial vs. receptor selectivity?
- Methodological Answer :
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Hypothesis testing : Design analogs with systematic substitutions (e.g., methyl → ethyl at position 2) to decouple steric effects from electronic contributions .
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Parallel assays : Test the same compound library against bacterial growth (MIC) and receptor binding (IC₅₀) to identify divergent trends.
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Data reconciliation : Use multivariate analysis (e.g., PCA) to cluster bioactivity profiles and identify structural determinants of selectivity .
Table 2 : SAR Trends in Related Compounds
Substituent Antimicrobial Activity (MIC, µg/mL) 5-HT₂A Binding (IC₅₀, nM) 2-Methyl 4.2 150 2-Ethyl 8.5 320 8-Methanamine 3.8 85
Q. What environmental fate and ecotoxicological studies are warranted for this compound?
- Methodological Answer :
- Fate studies :
- Hydrolysis : Assess stability at pH 4–9 (25–50°C) via HPLC-UV .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation products via LC-MS .
- Ecotoxicology :
- Algal toxicity : Chlamydomonas reinhardtii growth inhibition (72-h EC₅₀) .
- Aquatic toxicity : Daphnia magna immobilization assay (48-h LC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
